molecular formula C25H19ClFN3O2S B2662228 (7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892417-82-2

(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No. B2662228
M. Wt: 479.95
InChI Key: QVGQYLPFPRTDDT-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., alkane, alkene, alkyne, aromatic, alcohol, aldehyde, ketone, carboxylic acid, ester, amine, amide, etc.) is also identified based on its functional groups.



Synthesis Analysis

This involves detailing the steps, reagents, and conditions used to synthesize the compound. The yield and purity of the product are also typically reported.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. The conditions, reagents, and mechanisms of these reactions are studied and reported.



Physical And Chemical Properties Analysis

The physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.) of the compound are determined.


Scientific Research Applications

Synthetic Methodologies and Chemical Reactions Synthetic approaches for compounds involving complex moieties such as triazoles, tetrazines, and sulfanyl groups have been extensively explored. For instance, the catalyst- and solvent-free synthesis utilizing microwave-assisted techniques represents a significant advancement in the efficient and regioselective synthesis of heterocyclic compounds. This method offers a strategic route for preparing compounds with potential pharmaceutical applications, emphasizing green chemistry principles by avoiding solvents and catalysts, thus reducing environmental impact (Moreno-Fuquen et al., 2019). Similarly, the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls through nucleophilic aromatic substitution highlights a methodological approach for introducing sulfur-containing groups into aromatic systems, which is crucial for creating compounds with specific chemical and biological properties (Bergman & Wachtmeister, 1978).

Structural Characterization and Properties The structural analysis of complex molecules is pivotal for understanding their potential applications. X-ray crystallography, for instance, has been utilized to determine the crystal structures of compounds containing chlorophenyl and fluorophenyl groups, providing insights into their molecular conformation and intermolecular interactions. These studies are essential for designing molecules with desired properties, such as binding affinity to biological targets or specific chemical reactivity (Dong & Huo, 2009). Moreover, the exploration of π-hole tetrel bonding interactions in derivatives demonstrates the significance of non-covalent interactions in the self-assembly and stabilization of molecular structures, which is crucial for the development of materials and catalysts (Ahmed et al., 2020).

Safety And Hazards

The compound’s safety data sheet (SDS) would provide information on its hazards, safe handling procedures, and first aid measures.


Future Directions

This could involve potential applications of the compound, further reactions it could undergo, or further studies needed to fully understand its properties and behavior.


properties

IUPAC Name

[7-[(3-chlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O2S/c1-14-22-20(17(12-31)11-28-14)10-21-24(32-22)29-23(16-5-7-19(27)8-6-16)30-25(21)33-13-15-3-2-4-18(26)9-15/h2-9,11,31H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGQYLPFPRTDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC5=CC(=CC=C5)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

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